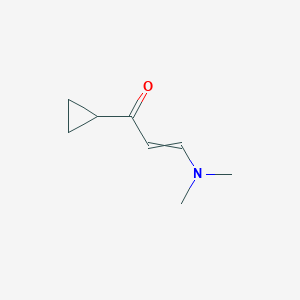

1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

Description

Overview of the Enaminone Chemical Class and its Structural Significance

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group linked to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). This structure, often described as a vinylogous amide, imparts a unique reactivity profile. The nitrogen atom acts as an electron-donating group, pushing electron density through the double bond to the electron-withdrawing carbonyl group. This "push-pull" electronic effect polarizes the molecule, creating multiple reactive sites.

The structural significance of enaminones lies in their ambident nucleophilic and electrophilic nature. The nitrogen atom and the α-carbon are electron-rich (nucleophilic), while the β-carbon and the carbonyl carbon are electron-deficient (electrophilic). researchgate.net This distribution of electron density allows enaminones to react with a wide variety of reagents, making them exceptionally versatile building blocks in organic synthesis. orientjchem.org They serve as precursors for a diverse range of compounds, including naturally occurring alkaloids and various nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals. orientjchem.orgnih.gov

Historical Development and Evolution of Synthetic Strategies for Enaminone Analogues

The synthesis of enaminones has a rich history, with traditional methods paving the way for more advanced and efficient modern strategies.

Classical Methods: Historically, the most common method for synthesizing enaminones was the direct condensation of 1,3-dicarbonyl compounds (like β-diketones or β-ketoesters) with primary or secondary amines. nih.govijcce.ac.ir This approach, while straightforward, often required harsh reaction conditions, such as prolonged heating in high-boiling solvents like xylene, and could lead to mixtures of products, particularly with unsymmetrical dicarbonyls. ijcce.ac.irnih.gov Another classical route involves the addition of amines to acetylenic ketones. researchgate.net

Modern Synthetic Strategies: In recent decades, significant efforts have been directed toward developing milder, more efficient, and environmentally benign methods for enaminone synthesis. These modern strategies often offer higher yields, greater selectivity, and shorter reaction times. ijcce.ac.ir Key developments include:

Catalysis: The use of catalysts like bismuth triflate or gold chloride has enabled reactions to proceed under milder conditions, often in more environmentally friendly solvents like water. ijcce.ac.ir

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.govwpmucdn.com

Solvent-Free Reactions: "Neat" reactions, where reactants are heated together without any solvent, represent a significant advancement in green chemistry. wpmucdn.com

Photocatalysis: The use of visible light in combination with photocatalysts has emerged as a powerful tool for forging the enaminone scaffold under exceptionally mild conditions. nih.govbeilstein-archives.orgbeilstein-journals.org

Multi-component Reactions: Advanced strategies have been developed that allow for the one-pot synthesis of enaminones from simpler starting materials, such as the reaction between aldehydes, calcium carbide, and amines catalyzed by copper(I) iodide. nih.govbeilstein-journals.org

This evolution from harsh, energy-intensive methods to sophisticated catalytic and green approaches highlights the ongoing importance of enaminones and the continuous innovation within synthetic organic chemistry. nih.gov

Significance of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (B2415232) as a Versatile Synthetic Intermediate

This compound (CAS No: 21666-68-2) is a specific enaminone that combines the characteristic reactivity of its chemical class with the unique structural and electronic properties of a cyclopropyl (B3062369) group. chemicalbook.comjk-sci.comachemblock.com The cyclopropyl ring, with its inherent ring strain and sp2-like character, can influence the reactivity and conformation of the molecules into which it is incorporated.

Physicochemical Properties

| Property | Value |

| CAS Number | 21666-68-2 |

| Molecular Formula | C8H13NO |

| Molecular Weight | 139.19 g/mol |

| Density | 1.031 g/cm³ echemi.com |

| Boiling Point | 218.4 °C echemi.com |

| Flash Point | 76.2 °C echemi.com |

| Refractive Index | 1.515 echemi.com |

This data is compiled from publicly available chemical databases. echemi.com

Role in Synthesis

As a trifunctional intermediate, this compound is a powerful tool for synthetic chemists. Its value stems from its ability to act as a precursor for more complex molecular structures, especially nitrogen-containing heterocycles. orientjchem.org The dimethylamino group is an excellent leaving group, allowing for nucleophilic substitution at the β-position. The enone system is susceptible to Michael-type additions, and the entire enaminone backbone can participate in cyclocondensation reactions. nih.govtandfonline.com

By reacting with various bifunctional nucleophiles, such as hydrazines, hydroxylamines, guanidines, or ureas, this compound can be used to construct a variety of five- and six-membered heterocyclic rings like:

Pyrazoles nih.gov

Isoxazoles nih.gov

Pyridines nih.gov

Pyrimidines tandfonline.com

These heterocyclic cores are prevalent in medicinal chemistry, making this particular enaminone a valuable starting material for the development of new therapeutic agents. nih.govrsc.org Its utility lies in its capacity to efficiently introduce the cyclopropyl-carbonyl moiety into a new molecular framework, providing a reliable and adaptable route to structurally diverse compounds. orientjchem.orgnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKNHAWLDLWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies for 1 Cyclopropyl 3 Dimethylamino 2 Propen 1 One

Synthesis of Analogues and Homologues of the Parent Enaminone

The synthesis of analogues and homologues of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (B2415232) involves the systematic modification of its core components. These modifications can be broadly categorized into alterations of the cyclopropyl (B3062369) group, the dimethylamino moiety, and the propenone backbone. Such synthetic endeavors are crucial for establishing structure-activity relationships in medicinal chemistry and for fine-tuning the physicochemical properties of the molecule.

Strategies for the synthesis of analogues often begin with the core building blocks. For instance, substitution of the cyclopropyl methyl ketone with other acyl chlorides or anhydrides during the initial condensation with dimethylformamide dimethyl acetal (DMF-DMA) can yield a variety of acyl enaminones. Similarly, employing homologated or substituted cyclopropyl methyl ketones allows for the introduction of larger or functionalized cycloalkyl groups at the C-1 position.

Another key approach involves the variation of the amine component. Instead of dimethylamine, other primary or secondary amines can be utilized in the reaction with the corresponding diketone or its precursor. This leads to a diverse set of enaminones with different N-substituents, which can influence the electronic properties and steric profile of the molecule.

The synthesis of a series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) highlights the general feasibility of creating analogues of cyclopropane-containing compounds. nih.gov While not directly involving the title enaminone, the synthetic principles for modifying and incorporating the cyclopropyl moiety are relevant.

Below is a table summarizing potential synthetic routes to analogues and homologues:

| Target Modification | Synthetic Strategy | Key Reagents | Potential Products |

| Variation of the Acyl Group | Condensation of a different acyl precursor with DMF-DMA | Substituted acyl chlorides/anhydrides, DMF-DMA | Analogues with modified R-CO- group |

| Homologation of Cyclopropyl Ring | Use of larger cycloalkyl methyl ketones | Cyclobutyl/cyclopentyl methyl ketone, DMF-DMA | Homologues with larger cycloalkane rings |

| Modification of the Amino Group | Reaction with different primary/secondary amines | Diethylamine, Piperidine, Aniline | N-substituted enaminone analogues |

| Introduction of Backbone Substituents | Aldol-type condensation with substituted aldehydes | Substituted aldehydes, base | Analogues with substituents on the propenone chain |

Functional Group Interconversions on the Cyclopropyl Ring and Dimethylamino Group

Functional group interconversions (FGIs) are essential for the late-stage modification of the this compound scaffold, allowing for the introduction of new functionalities without altering the core structure. These transformations can target the cyclopropyl ring or the dimethylamino group.

The cyclopropyl ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to linear or heterocyclic structures. For instance, treatment of cyclopropane-1,1-dicarboxylates with certain reagents can lead to ring opening. researchgate.net While the title compound has a different substitution pattern, the principle of activating the cyclopropyl ring for subsequent reactions is a viable strategy. For example, the introduction of electron-withdrawing groups on the ring can facilitate nucleophilic attack and subsequent ring cleavage.

The dimethylamino group offers several handles for functional group interconversion. N-dealkylation, followed by N-acylation or N-alkylation with different substituents, can generate a library of analogues. The Cope elimination of the corresponding N-oxide could potentially introduce an allene functionality, although this is a more complex transformation.

A summary of potential functional group interconversions is presented in the table below:

| Target Functional Group | Interconversion Strategy | Reagents and Conditions | Resulting Functionality |

| Cyclopropyl Ring | Reductive Ring Opening | H₂, Metal Catalyst (e.g., Pd/C) | Propyl or isobutyl group |

| Cyclopropyl Ring | Oxidative Cleavage | Strong Oxidizing Agents (e.g., KMnO₄, O₃) | Dicarboxylic acid derivatives |

| Dimethylamino Group | N-Demethylation | Von Braun Reaction (e.g., CNBr) | Monomethylamino or amino group |

| Dimethylamino Group | N-Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | N-oxide |

Regioselective Modifications and Multi-Functionalization Approaches

The enaminone scaffold of this compound possesses distinct reactive sites, making regioselective modifications a key strategy for introducing complexity. The α-carbon of the enone system is susceptible to electrophilic attack, while the β-carbon is prone to nucleophilic addition. The nitrogen atom of the dimethylamino group can also act as a nucleophile.

Regioselective reactions can be directed by the careful choice of reagents and reaction conditions. For example, Vilsmeier-Haack type reactions could potentially introduce a formyl group at the α-position. Michael additions with various nucleophiles would be expected to occur at the β-position, leading to a wide range of functionalized products.

Multi-functionalization involves the sequential or, in some cases, one-pot introduction of multiple functional groups at different positions. For instance, a regioselective reaction at the α-position could be followed by a modification of the dimethylamino group, leading to a di-functionalized molecule. Such approaches are crucial for building molecular complexity and exploring a wider chemical space.

The following table outlines some possible regioselective modifications:

| Target Position | Reaction Type | Illustrative Reagents | Potential Functionalization |

| α-Carbon | Electrophilic Substitution | N-Halosuccinimides (NBS, NCS) | Halogenation |

| β-Carbon | Michael Addition | Thiols, Amines, Grignard reagents | Thioether, Amino, Alkyl/Aryl groups |

| Carbonyl Group | Reduction | Sodium borohydride (NaBH₄) | Allylic alcohol |

| Dimethylamino Group | Quarternization | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt |

Diversity-Oriented Synthesis Utilizing the Enaminone Scaffold

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. rsc.orgcam.ac.uksemanticscholar.org The this compound scaffold is an excellent starting point for DOS due to its multiple reactive sites and its potential to participate in a variety of chemical transformations. nih.govsemanticscholar.orgnih.govvanderbilt.edunih.govmdpi.com

A DOS strategy based on this enaminone could involve a branching reaction pathway where the parent molecule is subjected to a range of different reaction conditions in parallel. For example, one portion of the starting material could undergo a cycloaddition reaction, another a multicomponent reaction, and a third a series of functional group interconversions.

The enaminone can serve as a linchpin in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This is a highly efficient way to generate molecular diversity. For instance, the enaminone could react with a β-ketoester and a hydrazine to form a pyrazole derivative, a common motif in medicinal chemistry.

The table below illustrates a hypothetical DOS approach starting from the parent enaminone:

| Reaction Pathway | Key Transformation | Potential Scaffolds | Source of Diversity |

| Cycloaddition | [4+2] Cycloaddition (Diels-Alder) | Fused or bridged cyclic systems | Dienophiles |

| Multicomponent Reaction | Hantzsch Dihydropyridine Synthesis | Dihydropyridine derivatives | Aldehydes, β-ketoesters |

| Rearrangement | Photochemical Rearrangement | Isomeric enaminones, cyclobutane derivatives | Reaction conditions (light, catalyst) |

| Ring-Forming Cascade | Intramolecular Cyclization | Heterocyclic systems (e.g., pyridines) | Introduction of a suitable tether |

By systematically applying these derivatization and functionalization strategies, the chemical space around this compound can be extensively explored, leading to the discovery of new molecules with tailored properties and functions.

Computational and Theoretical Chemistry Studies of 1 Cyclopropyl 3 Dimethylamino 2 Propen 1 One

Electronic Structure and Bonding Analysis

The electronic structure of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (B2415232) is characterized by a conjugated system involving the cyclopropyl (B3062369) group, the propenone backbone, and the dimethylamino substituent. The lone pair of electrons on the nitrogen atom of the dimethylamino group participates in resonance with the π-system of the α,β-unsaturated ketone. This delocalization of electron density significantly influences the molecule's stability, reactivity, and spectroscopic properties.

The carbonyl group and the dimethylamino group exert opposing electronic effects. The carbonyl group is electron-withdrawing, polarizing the C=O bond and creating a partial positive charge on the carbonyl carbon. Conversely, the dimethylamino group is a strong electron-donating group, increasing the electron density within the conjugated system. This push-pull electronic arrangement results in a highly polarized molecule with a significant dipole moment. The cyclopropyl group, with its unique σ-aromaticity, can also contribute to the electronic properties of the conjugated system.

Analysis of the bond lengths within the molecule would reveal the extent of electron delocalization. The C=C bond is expected to be longer than a typical isolated double bond, while the C-N bond and the C-C single bond within the propenone moiety are anticipated to have some double-bond character, making them shorter than standard single bonds.

Conformational Analysis and Stereochemical Preferences (Z/E Isomerization)

Conformational analysis of this compound primarily focuses on the rotation around the C-N single bond and the orientation of the cyclopropyl group relative to the propenone plane. The planarity of the conjugated system is crucial for maximizing π-orbital overlap and resonance stabilization.

A key stereochemical feature of this molecule is the potential for Z/E isomerization around the C=C double bond. The relative stability of the Z and E isomers can be evaluated computationally. The steric hindrance between the cyclopropylcarbonyl group and the dimethylamino group in the different isomers plays a significant role in determining the ground-state geometry. In many similar systems, a single geometric isomer is predominantly formed during synthesis. researchgate.net The rigidity of the cyclopropyl ring can be a key factor in directing stereoselective reactions on the alkenyl part of the molecule. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. researchgate.netrsc.org For this compound, DFT calculations can be employed to elucidate the pathways of various reactions, such as cycloadditions, nucleophilic additions, and ring-opening reactions of the cyclopropyl group. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. mdpi.com This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathway. nih.gov For instance, in a reaction involving this compound, DFT could be used to compare a concerted mechanism with a stepwise mechanism by locating the respective transition states and intermediates. researchgate.net The hybrid functional B3LYP is often used to gain insight into reaction mechanisms. researchgate.net

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (Concerted) | +25.3 |

| Transition State 2 (Stepwise, Step 1) | +18.7 |

| Intermediate | -5.2 |

| Transition State 3 (Stepwise, Step 2) | +22.1 |

| Products | -15.8 |

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations.

Molecular Orbital Theory Applications in Predicting Reactivity and Selectivity

Molecular Orbital (MO) theory provides a framework for understanding the reactivity and selectivity of chemical reactions based on the interactions of molecular orbitals. libretexts.org The Frontier Molecular Orbital (FMO) theory, in particular, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wiley-vch.de

For this compound, the distribution and energy of the HOMO and LUMO are key to predicting its behavior. The electron-donating dimethylamino group significantly raises the energy of the HOMO, making the molecule a good nucleophile. The electron-withdrawing carbonyl group lowers the energy of the LUMO, making the β-carbon of the double bond susceptible to nucleophilic attack. The shape and location of these frontier orbitals determine the regioselectivity and stereoselectivity of reactions. The Klopman-Salem equation can be used to quantify the energy changes during orbital overlap in intermolecular reactions. imperial.ac.uk

Predictive Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.gov Machine learning algorithms and deep learning models have been developed that can accurately predict proton chemical shifts with a mean absolute error of less than 0.10 ppm. nih.govnih.gov These predictions are based on the electronic environment of each nucleus within the molecule. nih.gov

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be modeled using computational methods like Time-Dependent DFT (TD-DFT). The extensive conjugation in this compound is expected to result in strong absorption in the UV region. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comresearchgate.netnih.gov By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. nih.gov These contacts, which appear as red spots on the dnorm surface, represent interactions such as hydrogen bonds and other close contacts. nih.gov

Future Directions and Emerging Research Avenues in 1 Cyclopropyl 3 Dimethylamino 2 Propen 1 One Chemistry

Integration into Flow Chemistry Methodologies for Continuous Synthesis

The integration of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (B2415232) synthesis and its subsequent transformations into continuous flow chemistry presents a significant leap forward in terms of efficiency, safety, and scalability. researchgate.netvapourtec.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. mdpi.com

The continuous production of this compound could be achieved by designing a flow reactor system where the starting materials, a cyclopropyl-containing precursor and a dimethylformamide-derived reagent, are continuously pumped and mixed under optimized conditions. unica.it This approach would minimize manual handling and allow for the seamless integration of purification steps, such as in-line extraction or crystallization.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult to scale up | Readily scalable by extending operation time |

| Safety | Potential for thermal runaway in large batches | Enhanced heat dissipation, smaller reaction volumes |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Productivity | Step-wise, often with lengthy workups | Continuous production, potential for in-line purification |

| Reproducibility | Can vary between batches | High reproducibility due to consistent conditions |

Exploration of Photocatalytic and Electrocatalytic Transformations

Recent advancements in photoredox and electro-organic chemistry offer exciting opportunities for novel transformations of this compound. ccspublishing.org.cnnih.gov These methods often proceed under mild conditions, using light or electricity to generate highly reactive intermediates, and can provide access to chemical space that is not readily accessible through traditional thermal methods.

Photocatalytic Reactions: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations. ccspublishing.org.cnnih.gov For this compound, photocatalysis could enable novel cycloaddition reactions. For instance, the [3+2] photocycloaddition of aryl cyclopropyl (B3062369) ketones has been demonstrated to yield highly substituted cyclopentane (B165970) ring systems. nih.gov Applying similar principles, it may be possible to engage this compound in enantioselective cycloadditions to construct complex carbocyclic and heterocyclic frameworks. nih.gov Furthermore, photocatalytic methods could be explored for C-H functionalization at various positions on the enaminone backbone, allowing for the introduction of new functional groups without the need for pre-functionalized substrates. ccspublishing.org.cn

Electrocatalytic Reactions: Electrosynthesis provides an alternative sustainable approach to drive chemical reactions. researchgate.net For this compound, electrocatalysis could be employed for oxidative or reductive cyclizations. For example, the electrochemical oxidative cross-coupling of enaminones with thiophenols has been shown to be an effective method for C-S bond formation. researchgate.net Similar strategies could be developed for the formation of C-N, C-O, and C-C bonds, leading to a diverse array of functionalized products. Electrocatalysis could also be investigated for the synthesis of heterocycles, where the enaminone acts as a key building block in electrochemically-driven annulation reactions. researchgate.net

Development of Further Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govijpsonline.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic methodologies.

This includes the exploration of solvent-free reaction conditions, which not only reduces waste but can also lead to improved reaction kinetics and yields. mdpi.com The use of heterogeneous catalysts, which can be easily recovered and reused, is another key area of interest. For example, silica-supported polyphosphoric acid (PPA-SiO2) has been shown to be an efficient catalyst for the synthesis of β-enaminones under solvent-free conditions. mdpi.com

Furthermore, the use of bio-based solvents and catalysts, as well as energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), will be crucial in minimizing the environmental footprint of synthesizing and utilizing this important chemical intermediate. nih.gov The development of one-pot, multi-component reactions that generate minimal waste and have high atom economy will also be a significant focus. guidechem.com

Expansion of Applications in Material Science Precursors and Advanced Chemical Technologies

While the primary applications of enaminones have traditionally been in the synthesis of pharmaceuticals and agrochemicals, there is growing interest in their potential as precursors for advanced materials. The unique electronic and structural features of this compound make it an attractive candidate for the development of novel polymers and functional materials.

The enaminone functionality can be incorporated into polymer backbones to create materials with interesting optical and electronic properties. For instance, polyenaminones have been synthesized and shown to possess thermal stability and film-forming capabilities. nih.gov The presence of the cyclopropyl group in this compound could impart unique conformational constraints and properties to such polymers.

Moreover, the reactivity of the enaminone allows for its use as a versatile cross-linking agent or as a monomer in the synthesis of functional polymers. These materials could find applications in areas such as organic electronics, sensors, and responsive materials. For example, polymers containing dynamic enaminone linkages have been developed as pH-responsive materials for the controlled release of active molecules. researchgate.net Further research in this area could lead to the development of "smart" materials with tailored properties for a variety of technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between cyclopropyl ketones and dimethylamino-substituted aldehydes. Key parameters include:

- Catalyst : Base catalysts (e.g., NaOH or piperidine) in ethanol or methanol .

- Temperature : Reactions typically proceed at reflux (60–80°C) to enhance enolization and ketone-aldehyde coupling.

- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this enaminone?

- NMR :

- ¹H NMR : The α,β-unsaturated ketone system shows characteristic doublets for vinyl protons (δ 6.5–7.5 ppm). Cyclopropyl protons appear as multiplet signals (δ 1.0–2.0 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~190 ppm, while the dimethylamino group appears at ~40 ppm .

- IR : Strong C=O stretching (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) bands confirm the enaminone backbone.

- MS : High-resolution ESI-MS can distinguish isotopic patterns for molecular formula confirmation (C₈H₁₃NO, MW 155.2 g/mol) .

Q. What safety precautions are critical when handling this compound?

- Hazards : Based on structurally similar enaminones, it may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

- Mitigation :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid dust formation; store in airtight containers under inert gas .

Advanced Research Questions

Q. How does the compound’s hemilabile nature influence its coordination chemistry in transition-metal catalysis?

- Mechanism : The enaminone acts as a hybrid ligand, with the dimethylamino group acting as a Lewis base and the carbonyl as a π-acceptor. This hemilability enables reversible binding, facilitating catalytic cycles in Rh(I) or Ir(I) complexes .

- Applications : Useful in C–H activation or cross-coupling reactions. For example, Rh(III)-catalyzed annulation reactions to synthesize polycyclic aromatic hydrocarbons .

Q. How can computational studies (DFT, MD) predict tautomeric behavior and electronic properties?

- Tautomerism : Density Functional Theory (DFT) calculations reveal equilibrium between keto-enol forms, influenced by solvent polarity. Polar solvents stabilize the keto form .

- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) suggest potential as a photosensitizer. Charge density maps highlight nucleophilic sites (enaminone nitrogen) for electrophilic attacks .

Q. What strategies address contradictions between experimental and computational data (e.g., bond lengths, reactivity)?

- Case Study : If X-ray crystallography (e.g., SHELX-refined structures) shows shorter C=O bond lengths than DFT predictions, consider:

- Solvent Effects : Simulations often neglect solvent interactions, which can alter electron distribution.

- Crystal Packing : Intermolecular forces in the solid state may distort geometry .

Q. How does steric hindrance from the cyclopropyl group affect regioselectivity in reactions?

- Steric Analysis : The cyclopropyl ring’s rigidity restricts rotational freedom, directing electrophiles to the less hindered β-position of the enaminone.

- Experimental Evidence : In Diels-Alder reactions, cyclopropyl-substituted enaminones show >90% regioselectivity for β-adducts, validated by NOESY NMR .

Q. What are the stability limits of this compound under varying pH and temperature?

- Thermal Stability : Decomposition occurs >150°C, releasing cyclopropane derivatives and dimethylamine.

- pH Sensitivity : Stable in neutral conditions but hydrolyzes in acidic media (pH <3) to form cyclopropanecarboxylic acid and dimethylamine salts .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.